molecular formula C24H23FN4O B11456286 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one

Cat. No.: B11456286
M. Wt: 402.5 g/mol
InChI Key: KDFHVDQVZDCQQN-UHFFFAOYSA-N
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Description

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 2-fluorophenyl group: This step might involve a nucleophilic aromatic substitution reaction.

    Attachment of the 4-phenylpiperazin-1-yl group: This can be done through a nucleophilic substitution reaction, often using a suitable leaving group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the piperazine ring.

    Reduction: Reduction reactions could target the quinazolinone core.

    Substitution: Both nucleophilic and electrophilic substitution reactions could occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.

Scientific Research Applications

Chemistry

    Synthesis of novel derivatives: Researchers might explore modifications to enhance biological activity or stability.

Biology

    Biological assays: The compound could be tested for various biological activities, such as antimicrobial or anticancer properties.

Medicine

    Drug development: Potential therapeutic applications might include the treatment of neurological disorders or cancer.

Industry

    Material science: The compound could be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example:

    Binding to receptors: The compound might interact with specific receptors in the body, modulating their activity.

    Enzyme inhibition: It could inhibit certain enzymes, affecting metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Other compounds in this class might include 2-phenylquinazolin-4(3H)-one and 6,7-dimethoxy-2-(4-morpholinyl)-4-quinazolinone.

Uniqueness

    Structural features: The presence of the 2-fluorophenyl and 4-phenylpiperazin-1-yl groups might confer unique biological properties.

    Biological activity: Differences in activity profiles compared to other quinazolinone derivatives.

Properties

Molecular Formula

C24H23FN4O

Molecular Weight

402.5 g/mol

IUPAC Name

7-(2-fluorophenyl)-2-(4-phenylpiperazin-1-yl)-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C24H23FN4O/c25-21-9-5-4-8-19(21)17-14-22-20(23(30)15-17)16-26-24(27-22)29-12-10-28(11-13-29)18-6-2-1-3-7-18/h1-9,16-17H,10-15H2

InChI Key

KDFHVDQVZDCQQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5F

Origin of Product

United States

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